![molecular formula C24H34N4 B12572797 4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine CAS No. 188893-78-9](/img/structure/B12572797.png)
4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimetil-6,6’-bis[(piperidin-1-il)metil]-2,2’-bipiridina es un complejo compuesto orgánico que presenta un núcleo de bipiridina sustituido con grupos piperidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4,4’-Dimetil-6,6’-bis[(piperidin-1-il)metil]-2,2’-bipiridina normalmente involucra la reacción de 4,4’-dimetil-2,2’-bipiridina con piperidina bajo condiciones específicas. El proceso a menudo requiere un catalizador y una temperatura controlada para asegurar que el producto deseado se obtenga con alto rendimiento y pureza .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar técnicas de síntesis de flujo continuo. Estos métodos mejoran la eficiencia de la reacción y la pureza del producto al optimizar las condiciones de reacción como la temperatura, la presión y las concentraciones de los reactivos .
Análisis De Reacciones Químicas
Tipos de Reacciones
4,4’-Dimetil-6,6’-bis[(piperidin-1-il)metil]-2,2’-bipiridina puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción normalmente implica el uso de agentes oxidantes para introducir grupos funcionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden emplear para eliminar el oxígeno o introducir átomos de hidrógeno.
Sustitución: Este compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de hidrogenación para la reducción, agentes oxidantes como el permanganato de potasio para la oxidación y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos completamente hidrogenados .
Aplicaciones Científicas De Investigación
4,4’-Dimetil-6,6’-bis[(piperidin-1-il)metil]-2,2’-bipiridina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4,4’-Dimetil-6,6’-bis[(piperidin-1-il)metil]-2,2’-bipiridina involucra su interacción con objetivos moleculares como enzimas o receptores. Los grupos piperidina pueden mejorar la afinidad y la especificidad de unión, mientras que el núcleo de bipiridina puede participar en procesos de transferencia de electrones . Estas interacciones pueden modular las vías biológicas y conducir a varios efectos fisiológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de bipiridina y moléculas sustituidas con piperidina. Algunos ejemplos son:
- 4,4’-Dimetil-2,2’-bipiridina
- 6,6’-Bis(piperidin-1-il)-2,2’-bipiridina
Singularidad
Lo que diferencia a 4,4’-Dimetil-6,6’-bis[(piperidin-1-il)metil]-2,2’-bipiridina es su patrón de sustitución dual, que combina las propiedades electrónicas del núcleo de bipiridina con los efectos estéricos y electrónicos de los grupos piperidina. Esta combinación única mejora su utilidad en diversas aplicaciones, desde la catálisis hasta el diseño de fármacos .
Propiedades
Número CAS |
188893-78-9 |
|---|---|
Fórmula molecular |
C24H34N4 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
4-methyl-2-[4-methyl-6-(piperidin-1-ylmethyl)pyridin-2-yl]-6-(piperidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C24H34N4/c1-19-13-21(17-27-9-5-3-6-10-27)25-23(15-19)24-16-20(2)14-22(26-24)18-28-11-7-4-8-12-28/h13-16H,3-12,17-18H2,1-2H3 |
Clave InChI |
QVEFPXUQWOGPLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)CN3CCCCC3)C)CN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



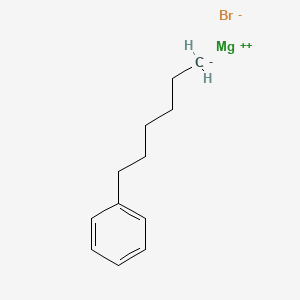
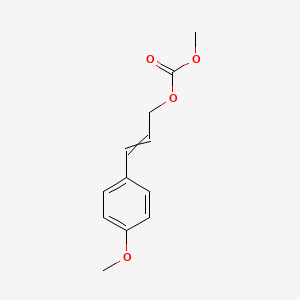
![Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide](/img/structure/B12572742.png)
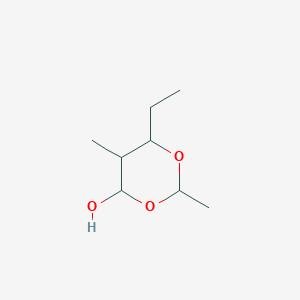
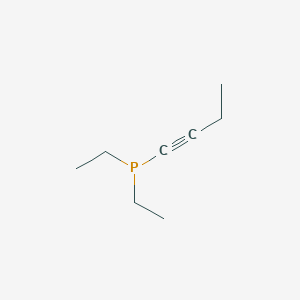
![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
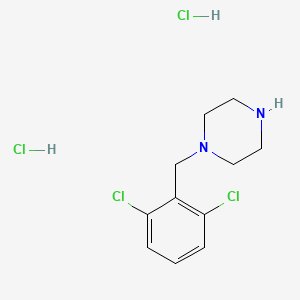

![4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate](/img/structure/B12572759.png)
![3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12572768.png)
![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
